4,4-difluoro-N-propylpyrrolidine-2-carboxamide
Overview
Description
4,4-Difluoro-N-propylpyrrolidine-2-carboxamide is a chemical compound with the molecular formula C8H14F2N2O
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-N-propylpyrrolidine-2-carboxamide typically involves the reaction of propylamine with difluoropyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-N-propylpyrrolidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted pyrrolidines.
Scientific Research Applications
4,4-Difluoro-N-propylpyrrolidine-2-carboxamide has shown promise in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Studied for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
4,4-Difluoro-N-propylpyrrolidine-2-carboxamide is unique in its structure and properties compared to similar compounds such as 4-fluoro-N-propylpyrrolidine-2-carboxamide and N-propylpyrrolidine-2-carboxamide. These compounds differ in the presence and position of fluorine atoms, which can significantly impact their chemical behavior and biological activity.
Comparison with Similar Compounds
4-fluoro-N-propylpyrrolidine-2-carboxamide
N-propylpyrrolidine-2-carboxamide
4,4-difluoro-N-ethylpyrrolidine-2-carboxamide
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Properties
IUPAC Name |
4,4-difluoro-N-propylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O/c1-2-3-11-7(13)6-4-8(9,10)5-12-6/h6,12H,2-5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYPOIKTUOVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(CN1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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